molecular formula C11H13Cl2NO2 B2363503 Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride CAS No. 2567489-41-0

Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Cat. No.: B2363503
CAS No.: 2567489-41-0
M. Wt: 262.13
InChI Key: ANGVQRVBTOXICT-HNCPQSOCSA-N
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Description

Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a 7-chloro substitution on the aromatic ring and a methyl ester group at the 3-position. The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Its stereochemistry at the 3-position (R-configuration) is critical for biological activity, as seen in related compounds targeting neurological and cardiovascular receptors .

Key structural features include:

  • 7-Chloro substituent: Enhances electron-withdrawing effects, influencing reactivity and binding interactions.
  • Methyl ester group: A common prodrug strategy to improve bioavailability.

Properties

IUPAC Name

methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGVQRVBTOXICT-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization with Chiral Auxiliaries

A common approach involves cyclizing phenethylamine derivatives using phosphoryl chloride (POCl₃) or triflic anhydride. For example, (3R)-configured intermediates are obtained by employing chiral auxiliaries such as (S)-α-methylbenzylamine during cyclization. Post-cyclization, the auxiliary is removed via hydrogenolysis, yielding enantiomerically pure tetrahydroisoquinolines.

Asymmetric Hydrogenation of Dihydroisoquinolines

Asymmetric hydrogenation of 3,4-dihydroisoquinolines using chiral catalysts like Ru-BINAP complexes provides direct access to (3R)-tetrahydroisoquinolines. This method offers high enantiomeric excess (>98% ee) but requires pre-formed dihydro precursors.

Esterification and Protection-Deprotection Sequences

Installation of the methyl ester at the 3-position is achieved through esterification or carboxylation followed by methylation.

Carboxylation with Carbon Dioxide

As demonstrated in, lithiation of 7-chloro-1,2,3,4-tetrahydroisoquinoline using butyllithium in tetrahydrofuran (THF) and TMEDA, followed by quenching with CO₂, yields the 3-carboxylic acid. Subsequent methylation with trimethylsilyldiazomethane in methanol affords the methyl ester in 85–90% yield.

Direct Esterification via HBTU-Mediated Coupling

Coupling Boc-protected (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with methanol using HBTU and DIPEA in dichloromethane provides the methyl ester. Boc deprotection with HCl in dioxane yields the hydrochloride salt.

Key Synthetic Routes and Optimization

Route 1: Boc-Protected Intermediate Pathway

  • Cyclization : (R)-Phenethylamine derivative → Bischler-Napieralski cyclization → (3R)-7-hydroxy-Tic.
  • Chlorination : Hydroxy → chloro via POCl₃ or Sandmeyer reaction.
  • Esterification : Carboxylic acid → methyl ester using trimethylsilyldiazomethane.
  • Deprotection : Boc removal with HCl → hydrochloride salt.

Yield : 62% over four steps.

Route 2: Benzyl Protection and Hydrogenolysis

  • Protection : 7-Chloro-Tic → 2-benzyl derivative using benzyl bromide/K₂CO₃.
  • Carboxylation : Lithiation/CO₂ quenching → carboxylic acid.
  • Esterification : Methylation → methyl ester.
  • Deprotection : Hydrogenolysis with Pd/C → hydrochloride salt.

Yield : 73% over four steps.

Analytical Validation and Characterization

Critical quality attributes are confirmed via:

  • ¹H NMR : Methyl ester singlet at δ 3.65–3.70; aromatic protons at δ 7.20–7.50.
  • HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN).
  • Chiral HPLC : Enantiomeric excess ≥98% (Chiralpak AD-H column).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 62% 73%
Stereochemical Control Auxiliary Catalytic
Byproducts <5% <2%
Scalability Moderate High

Route 2 offers superior scalability and fewer byproducts, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride serves as a building block in organic synthesis. Its structural features allow for the modification and creation of more complex organic molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

The compound is under investigation for its potential biological activities , including:

  • Antimicrobial Properties: Studies suggest that isoquinoline derivatives can exhibit antibacterial and antifungal activities. The specific substitution pattern in methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline derivatives may enhance these effects.
  • Anticancer Activity: Preliminary research indicates that this compound may interact with cellular pathways involved in cancer progression. Its ability to inhibit specific enzymes or receptors could make it a candidate for further development as an anticancer agent .

Medicine

Ongoing research aims to evaluate the therapeutic potential of this compound in treating various diseases. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for disease pathways.
  • Receptor Modulation: Interaction with cellular receptors could lead to altered signaling pathways that impact disease states.

Industry

In industrial applications, methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is used in:

  • Material Development: Its unique properties are explored for creating new materials with specific functionalities.
  • Chemical Processes: The compound may be utilized in developing new chemical processes that require specific reactivity or stability profiles.

Mechanism of Action

The mechanism of action of Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Receptor Interaction: The compound may interact with cellular receptors, modulating their activity.

    Pathway Modulation: It can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position) Ester Group Configuration Key Data Reference
Methyl (3R)-7-chloro-1,2,3,4-THIQ-3-carboxylate HCl Cl (7) Methyl 3R Molecular weight: 262.1 g/mol; Purity: ≥95%
Methyl (3S)-6-fluoro-1,2,3,4-THIQ-3-carboxylate HCl F (6) Methyl 3S Molecular weight: 245.7 g/mol; m.p.: Not reported
7-Trifluoromethyl-1,2,3,4-THIQ HCl CF₃ (7) None Racemic Hydrochloride salt; used in receptor studies
Ethyl 7-chloro-1-methylisoquinoline-3-carboxylate Cl (7) Ethyl - NMR: δ 7.45 (s, 1H, H-5); IR: 1720 cm⁻¹ (C=O)
(±)-Methyl-1,2,3,4-THIQ-3-carboxylate HCl None Methyl Racemic m.p.: 259–263°C; Yield: 96%

Key Observations :

  • Chlorine vs.
  • Ester Groups : Methyl esters (target) are more hydrolytically stable than ethyl or isopropyl esters (e.g., in ), which may degrade faster in vivo .
  • Stereochemistry : The 3R configuration in the target compound contrasts with the 3S configuration in fluorinated analogues, leading to divergent biological activities .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Property Target Compound (±)-Methyl-THIQ-3-carboxylate HCl Ethyl 7-Cl-1-methylisoquinoline-3-carboxylate
Melting Point Not reported 259–263°C 148–150°C
Molecular Weight 262.1 g/mol 227.7 g/mol 279.7 g/mol
¹H NMR (δ) Expected aromatic singlet for H-8 (Cl-substituted) Aliphatic protons: δ 1.2–3.8 Aromatic H-5: δ 7.45
Solubility High (hydrochloride salt) Moderate in polar solvents Low (neutral ester)

Analysis :

  • The hydrochloride salt form (target) improves aqueous solubility compared to neutral esters (e.g., compounds) .
  • Saturation of the isoquinoline ring in tetrahydro derivatives shifts NMR signals to the aliphatic region (δ 1–4) versus aromatic signals in unsaturated analogues (δ 7–8) .

Comparison with Analogues :

  • Fluorinated Derivatives : Require electrophilic aromatic substitution with F⁺ sources, increasing synthetic complexity .
  • Trifluoromethyl Analogues: Synthesized via radical trifluoromethylation, a less atom-economical process .

Key Differentiators :

  • The 7-Cl substituent may enhance blood-brain barrier penetration compared to polar methoxy or hydroxy groups .
  • Chiral purity (3R) is critical for avoiding off-target effects, as seen in enantiomeric pairs from .

Biological Activity

Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Name: Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride
  • CAS Number: [insert CAS number]
  • Molecular Formula: C₁₁H₁₄ClN₁O₂
  • Molecular Weight: 229.69 g/mol

Biological Activity Overview

The biological activity of methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride has been investigated in various studies. Its primary activities include:

  • Chloride Transport Modulation:
    • A study indicated that compounds similar to tetrahydroisoquinoline derivatives can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This suggests potential applications in treating cystic fibrosis through improved ion transport mechanisms .
  • Antiviral Properties:
    • Recent research has shown that related tetrahydroisoquinoline compounds exhibit antiviral activity against SARS-CoV-2. For instance, a compound derived from this class demonstrated an EC50 of 3.15 μM against viral replication in Vero E6 cells, indicating significant antiviral potential .
  • Neuroprotective Effects:
    • Some studies have highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The precise mechanisms by which methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride exerts its biological effects are still under investigation. However, it is believed that:

  • Ion Channel Modulation: The compound may influence ion channels involved in neurotransmission and muscle contraction.
  • Antiviral Mechanisms: Its antiviral activity may result from interference with viral entry or replication processes within host cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Chloride TransportEnhances chloride transport in CFTR mutants
Antiviral ActivityInhibits SARS-CoV-2 replication
NeuroprotectionReduces oxidative stress and modulates neurotransmitters

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride was tested for its ability to inhibit SARS-CoV-2 replication. The study found that the compound effectively reduced viral load in infected cell lines with an EC50 value significantly lower than that of traditional antiviral agents like chloroquine.

Q & A

Q. Key findings :

  • The 7-Cl group enhances lipophilicity (LogP ~2.1), improving blood-brain barrier penetration.
  • Positional isomerism (5-Cl vs. 7-Cl) drastically alters receptor selectivity due to steric hindrance differences in binding pockets .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Contradictions (e.g., conflicting IC50 values for σ1 receptor binding) may arise from:

  • Assay variability : Standardize protocols (e.g., radioligand vs. fluorescence polarization assays).
  • Purity discrepancies : Validate compound integrity via LC-MS (>99% purity) and NMR (e.g., absence of rotamers) .
  • Species-specific effects : Replicate studies across multiple cell lines (e.g., human vs. murine receptors).

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for Cl-substituted ring) and ester carbonyl (δ ~170 ppm).
    • NOESY : Confirm (3R)-configuration via spatial proximity between H3 and adjacent protons .
  • IR : Detect ester C=O stretch (~1740 cm⁻¹) and NH⁺Cl⁻ vibrations (2500–3000 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 263.05 (C₁₁H₁₃Cl₂NO₂⁺) .

Advanced: What computational methods predict the compound’s metabolic stability?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to oxidative metabolism (e.g., CYP450-mediated dechlorination).
  • Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hot spots .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments to estimate half-life .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and goggles (hydrochloride salts can cause irritation).
  • Ventilation : Use fume hoods during synthesis (HCl gas release during esterification).
  • Storage : Airtight container with desiccant (hygroscopic) at 2–8°C .

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